

No Publicly Available Data for "1650-M15"

Dosage and Administration

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Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469

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Initial searches for a compound designated "**1650-M15**" have not yielded any specific information regarding its dosage, administration, or mechanism of action. The identifier "**1650-M15**" does not correspond to a recognized drug or compound in publicly available scientific literature, clinical trial databases, or regulatory agency records.

The search results indicate that the "M15" portion of the query may be part of a clinical trial identifier rather than a specific compound name. Several clinical trials with identifiers containing "M15" were found, each investigating a different therapeutic agent. It is possible that "**1650-M15**" is an internal development code for a compound that has not yet been publicly disclosed, or it may be an inaccurate reference to an existing drug or study.

For researchers, scientists, and drug development professionals, it is crucial to rely on precise and validated information. Without specific data linking "**1650-M15**" to a known molecule, providing detailed application notes and protocols would be speculative and inappropriate.

Findings from Related Clinical Trial Identifiers

While no information was found for "**1650-M15**," the search did identify clinical trials with similar "M15" designations. These trials offer insights into the dosage and administration of the specific drugs under investigation in those studies. It is important to note that this information is not applicable to any compound potentially designated "**1650-M15**."

Venetoclax (in study M15-550)

One prominent study identified is M15-550, a Phase 3b, open-label, single-arm study evaluating the efficacy of Venetoclax in patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL).[1][2]

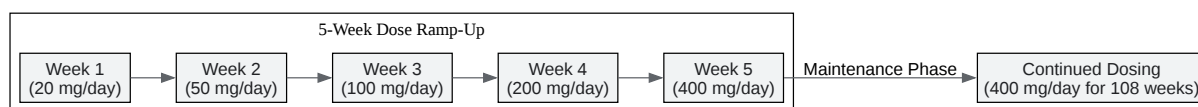
Table 1: Dosing Regimen for Venetoclax in Study M15-550[2]

Week	Daily Venetoclax Dose
1	20 mg
2	50 mg
3	100 mg
4	200 mg
5 and thereafter	400 mg

- Administration: Patients receive a starting dose of 20 mg daily, which is gradually increased over a 5-week period to a final daily dose of 400 mg.[2]
- Duration: Patients in this study were planned to take Venetoclax for 108 weeks.[2]

Experimental Protocol: Venetoclax Dose Escalation

The study protocol for M15-550 involves a gradual dose ramp-up to mitigate the risk of Tumor Lysis Syndrome (TLS), a known complication of highly effective CLL therapies.



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Caption: Venetoclax dose escalation schedule in the M15-550 clinical trial.

Risankizumab (in studies M15-995 and M15-992)

Another set of studies, M15-995 and M15-992, investigated the safety and efficacy of Risankizumab for the treatment of moderate to severe chronic plaque psoriasis.^[3]^[4]

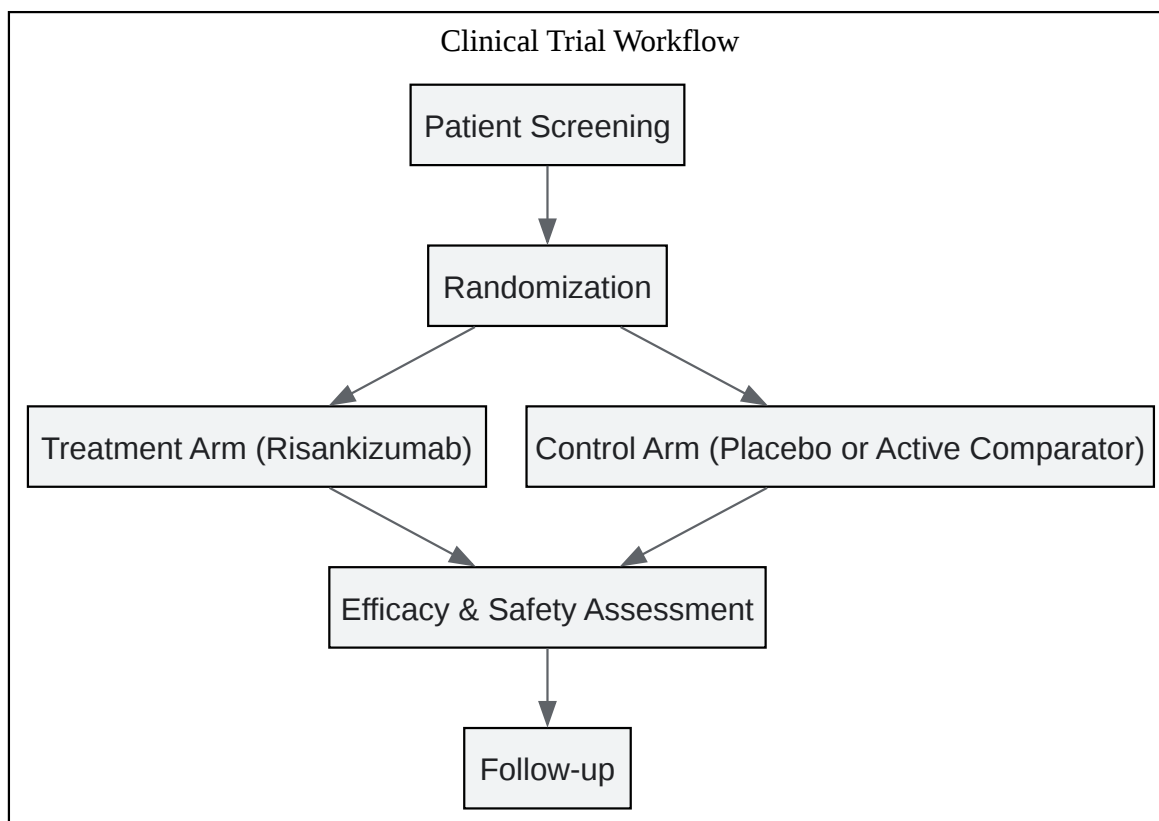
Table 2: Overview of Risankizumab Studies

Study ID	Condition	Phase	Key Objective
M15-995	Moderate to Severe Chronic Plaque Psoriasis	Phase 3	Assess safety and efficacy of Risankizumab. ^[3]
M15-992	Moderate to Severe Chronic Plaque Psoriasis	Phase 3	Evaluate the benefits and safety of Risankizumab. ^[4]

While specific dosage information from these search results is limited, Phase 3 studies for psoriasis treatments typically involve subcutaneous injections at intervals such as every 4, 8, or 12 weeks.

Logical Workflow for Psoriasis Clinical Trial

The general workflow for these types of clinical trials involves screening, randomization, a treatment period, and a follow-up period.



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Caption: Generalized workflow for a randomized controlled trial in psoriasis.

Conclusion

For accurate and reliable information on the dosage and administration of any investigational compound, it is imperative to refer to official study protocols, peer-reviewed publications, or communications from the sponsoring organization. The absence of public information on "1650-M15" prevents the creation of the requested detailed application notes. Researchers interested in this specific compound are advised to seek information from more direct sources, such as scientific conferences, publications from the likely developing institution, or through direct inquiry if the origin of the compound code is known.

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References

- 1. Study Details Page [[abbvieclinicaltrials.com](https://www.clinicaltrials.gov)]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Study Details Page [[abbvieclinicaltrials.com](https://www.clinicaltrials.gov)]
- 4. [abbvie.com](https://www.abbvie.com) [[abbvie.com](https://www.abbvie.com)]
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